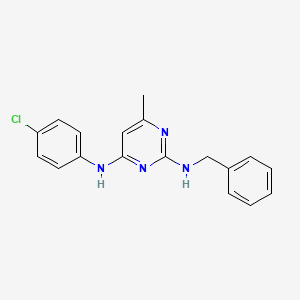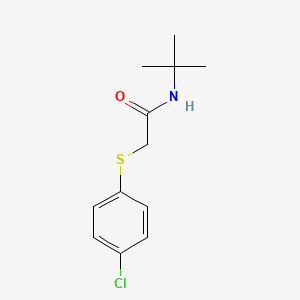![molecular formula C19H17FN2OS B5516552 8-fluoro-N-methyl-N-[3-(methylthio)benzyl]-2-quinolinecarboxamide](/img/structure/B5516552.png)
8-fluoro-N-methyl-N-[3-(methylthio)benzyl]-2-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-fluoro-N-methyl-N-[3-(methylthio)benzyl]-2-quinolinecarboxamide is a useful research compound. Its molecular formula is C19H17FN2OS and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.10456251 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radioligand Development for PET Imaging : Quinoline-2-carboxamide derivatives, including those related to 8-fluoro-N-methyl-N-[3-(methylthio)benzyl]-2-quinolinecarboxamide, have been explored as potential radioligands for imaging peripheral benzodiazepine receptors (PBR) using positron emission tomography (PET). These derivatives show promise for PBR imaging in vivo, aiding in the noninvasive assessment of these receptors (Matarrese et al., 2001).
Antimycobacterial Activity : Studies on novel quinoline derivatives have revealed their potential as antimycobacterial agents. Such research includes the synthesis and evaluation of ofloxacin derivatives (related to quinolines) for their effectiveness against various strains of Mycobacterium tuberculosis (Dinakaran et al., 2008).
Synthesis of Fluorescent Derivatives : Research has been conducted on synthesizing fluorescent derivatives of quinolines for various applications. This includes the development of compounds like N-[N-(6-aminohexyl)-5-dimethylamino-1-naphthylsulfonamido]-8-(N-methyl-N-2-propynyl)aminomethylquinoline-5-carboxamide, demonstrating the versatility of quinoline derivatives in chemical synthesis (Gracheva et al., 1982).
Study of Oligoamide Foldamers : Quinolinecarboxylic acid derivatives have been investigated in the context of oligoamide foldamers. These studies explore the self-association properties of these compounds in various solvents, contributing to our understanding of molecular self-assembly and its potential applications (Shang et al., 2014).
Synthesis of Quinolines via Chemical Reactions : Research on the synthesis of quinolines through chemical reactions, such as the condensation of amides with alkynes, provides insights into the chemical properties and potential applications of quinoline derivatives (Ye et al., 2018).
Photostability and Biological Activity Studies : Studies on fluoroquinolones substituted at the 8 position, such as the investigation of their photostability and biological activity post UV irradiation, are relevant to understanding the chemical stability and efficacy of quinoline derivatives in various conditions (Matsumoto et al., 1992).
Propriétés
IUPAC Name |
8-fluoro-N-methyl-N-[(3-methylsulfanylphenyl)methyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-22(12-13-5-3-7-15(11-13)24-2)19(23)17-10-9-14-6-4-8-16(20)18(14)21-17/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCYOFHKBQAWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)SC)C(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5516484.png)
![S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate](/img/structure/B5516490.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5516498.png)
![ethyl 4-[(2-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5516504.png)
![4-{[(3-acetylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516520.png)
![ETHENYL 2-{[3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE](/img/structure/B5516522.png)
![(1S*,5R*)-3-(2-pyrazinyl)-6-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5516532.png)
![N-({N'-[(E)-(3-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5516533.png)
![2-[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5516554.png)

![(1S*,5R*)-3-(2-quinoxalinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5516568.png)

![2-[2-(2-Tert-butylphenoxy)acetamido]benzamide](/img/structure/B5516582.png)
